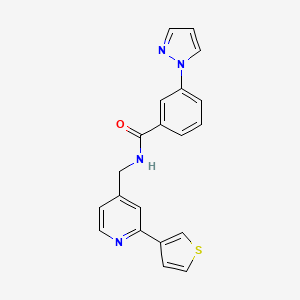

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-pyrazol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-20(16-3-1-4-18(12-16)24-9-2-7-23-24)22-13-15-5-8-21-19(11-15)17-6-10-26-14-17/h1-12,14H,13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJYUMHIBDQTMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final compound. Common methods include:

Condensation reactions: These reactions involve the combination of pyrazole and thiophene derivatives under specific conditions to form the desired product.

Catalytic reactions: Catalysts such as palladium or rhodium can be used to facilitate the coupling reactions, improving the yield and efficiency of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its properties.

Substitution: Substitution reactions can introduce new substituents onto the pyrazole or thiophene rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide can be used to study biological processes and interactions. Its potential as a bioactive agent makes it a candidate for drug development and other biological applications.

Medicine: The compound has shown promise in medicinal chemistry, where it can be used to develop new therapeutic agents. Its ability to interact with biological targets makes it a potential candidate for the treatment of various diseases.

Industry: In industry, this compound can be used in the production of materials with specific properties. Its unique structure and reactivity make it suitable for applications in materials science and other industrial processes.

Mechanism of Action

The mechanism by which 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Molecular Targets and Pathways:

Receptors: The compound may bind to specific receptors, altering their signaling pathways and leading to physiological changes.

Enzymes: It can inhibit or activate certain enzymes, affecting metabolic processes and cellular functions.

Comparison with Similar Compounds

Structural Analog 1: N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3a)

- Synthesis: Prepared via substitution of 1-(2-chlorophenyl)piperazine with 3-(piperazin-1-yl)benzonitrile, followed by purification using sequential normal-phase (DCM to 10% MeOH/DCM) and reverse-phase (10–40% acetonitrile/0.1% formic acid) chromatography. Yield: 32% .

- Key Features: Incorporates a piperazine-cyanophenyl group instead of pyrazole, enhancing hydrophilicity. The thiophen-3-yl and benzamide core are retained.

- Activity : Designed as a D3 receptor ligand, with piperazine improving binding affinity compared to simpler aryl groups .

Structural Analog 2: 4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide (Compound 3b)

Structural Analog 3: N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)-4-(thiophen-2-yl)benzamide

- Structure : Features a thiazole ring and thiophen-2-yl group instead of pyrazole and thiophen-3-yl. Molecular weight: 446.6 g/mol; Formula: C24H22N4OS2 .

- Key Features : The thiazole-pyridine system offers distinct π-π stacking capabilities, while the thiophen-2-yl group alters electronic distribution compared to thiophen-3-yl.

Comparative Analysis Table

Research Findings and Implications

Role of Heterocycles :

- Pyrazole (target compound) vs. piperazine (3a, 3b): Pyrazole’s smaller size may reduce steric hindrance, favoring tighter binding in hydrophobic pockets. Piperazine derivatives, however, exhibit enhanced solubility and flexibility .

- Thiophen-3-yl vs. thiophen-2-yl: Positional isomerism influences electronic properties; thiophen-3-yl may offer better conjugation with aromatic receptors .

Synthetic Challenges :

- The target compound’s pyrazole linkage requires precise regioselective synthesis, whereas piperazine analogs (3a, 3b) involve simpler amine coupling steps .

Pharmacological Potential: While 3a and 3b are confirmed D3 receptor ligands, the target compound’s pyrazole-thiophene system could target kinases or inflammatory pathways, though further studies are needed.

Biological Activity

The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : The initial step often includes the reaction of hydrazines with appropriate carbonyl compounds.

- Introduction of the Benzamide Group : This can be achieved through amidation reactions.

- Attachment of the Thiophene-Pyridine Moiety : This step usually employs coupling reactions, often facilitated by catalysts like palladium.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The thiophene and pyrazole moieties may facilitate these interactions, leading to modulation of biological pathways .

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related pyrazole derivatives has demonstrated antiproliferative effects against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). These compounds were shown to disrupt mTORC1 signaling pathways and enhance autophagy, which are critical mechanisms in cancer cell survival and proliferation .

| Compound | Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | MIA PaCa-2 | 10 | mTORC1 inhibition |

| This compound | TBD | TBD | TBD |

Antitubercular Activity

The compound's structural analogs have also been investigated for their anti-tubercular activity against Mycobacterium tuberculosis. Some derivatives displayed promising inhibitory concentrations (IC50 ranging from 1.35 to 2.18 μM), suggesting potential use in tuberculosis therapy .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-based compounds:

- Study on Antiproliferative Effects : A study demonstrated that a pyrazole derivative showed submicromolar antiproliferative activity and good metabolic stability in MIA PaCa-2 cells, indicating its potential as a cancer therapeutic agent .

- Evaluation of Antitubercular Activity : Another investigation focused on a series of substituted benzamides, revealing significant activity against Mycobacterium tuberculosis with low cytotoxicity in human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.